molecular formula C13H7BrO2 B11849939 8-Bromo-6H-benzo[c]chromen-6-one

8-Bromo-6H-benzo[c]chromen-6-one

Cat. No.: B11849939
M. Wt: 275.10 g/mol
InChI Key: YPGGESAEOKEUBE-UHFFFAOYSA-N
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Description

8-Bromo-6H-benzo[c]chromen-6-one is a brominated derivative of 6H-benzo[c]chromen-6-one, a compound known for its diverse biological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6H-benzo[c]chromen-6-one typically involves the bromination of 6H-benzo[c]chromen-6-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromo-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. The compound binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating various physiological processes .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-6H-benzo[c]chromen-6-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. This modification enhances its potential as a therapeutic agent and a biochemical probe .

Properties

Molecular Formula

C13H7BrO2

Molecular Weight

275.10 g/mol

IUPAC Name

8-bromobenzo[c]chromen-6-one

InChI

InChI=1S/C13H7BrO2/c14-8-5-6-9-10-3-1-2-4-12(10)16-13(15)11(9)7-8/h1-7H

InChI Key

YPGGESAEOKEUBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)C(=O)O2

Origin of Product

United States

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